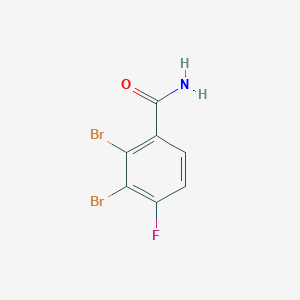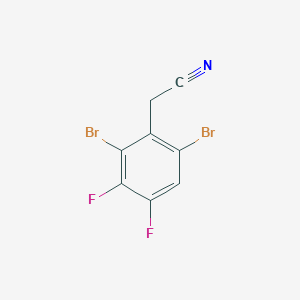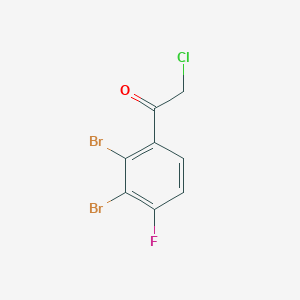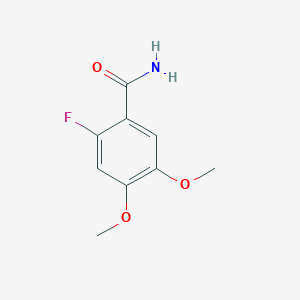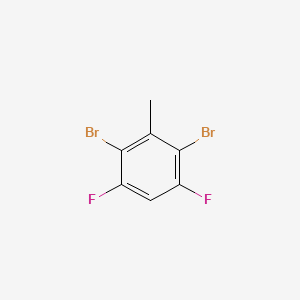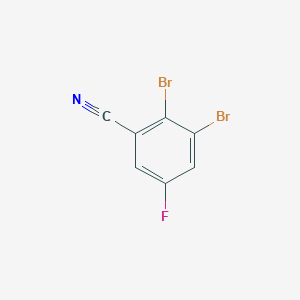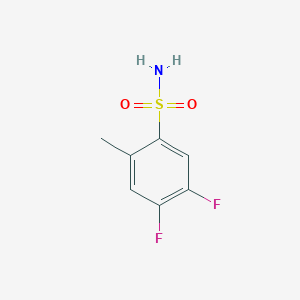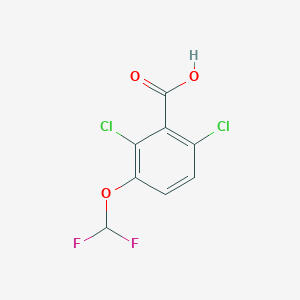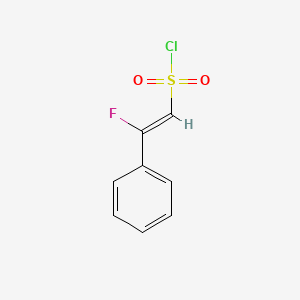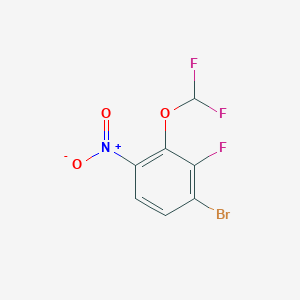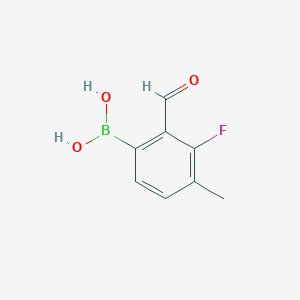
(3-氟-2-甲酰-4-甲苯基)硼酸
描述
“(3-Fluoro-2-formyl-4-methylphenyl)boronic acid” is a boronic acid derivative that is widely used in scientific research and industry for various purposes. Boronic acids are commonly used as building blocks and synthetic intermediates . They have unique physicochemical and electronic characteristics .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known . The synthetic processes used to obtain these active compounds are also referred .
Molecular Structure Analysis
The molecular weight of “(3-Fluoro-2-formyl-4-methylphenyl)boronic acid” is 213.07 g/mol and its chemical formula is C9H9BFO3. The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons, splitting signals corresponding to neighboring protons .
Chemical Reactions Analysis
Boronic acids can be used as reactants in various chemical reactions. For example, they can be used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
Physical And Chemical Properties Analysis
The physical form of “(3-Fluoro-2-formyl-4-methylphenyl)boronic acid” is solid . It is stored at a temperature between 2-8°C .
科学研究应用
Drug Design and Delivery Systems
Boronic acids and their esters, including (3-Fluoro-2-formyl-4-methylphenyl)boronic acid, are pivotal in the design of new drugs and drug delivery systems. They are particularly valued as boron-carriers for neutron capture therapy , a targeted cancer treatment . The stability of these compounds in aqueous solutions is a critical factor, as hydrolysis rates can be influenced by the pH and the substituents on the aromatic ring .
Neutron Capture Therapy (NCT)
In the context of NCT, (3-Fluoro-2-formyl-4-methylphenyl)boronic acid could be used to transport boron to cancer cells. Boron, when exposed to neutrons, undergoes a reaction that releases alpha particles, which can destroy cancer cells with minimal damage to surrounding healthy tissue .
Chemical Synthesis
This compound is a potential candidate for use in various chemical synthesis processes. Its boronic acid group can participate in Suzuki coupling reactions , which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Analytical Chemistry
In analytical chemistry, boronic acids can act as probes or sensors due to their ability to form reversible covalent bonds with diols and other polyols. This property can be harnessed in the development of sensors for carbohydrates or glycoproteins .
Material Science
The boronic acid moiety of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid can be utilized in material science for the creation of novel materials with specific binding properties, such as recognition elements in molecular imprinting .
Biological Studies
Boronic acids are known to inhibit certain enzymes, such as serine proteases. This compound could be investigated for its inhibitory effects on enzymes that are relevant to various diseases, potentially leading to new therapeutic agents .
Environmental Science
Boronic acids can be used in environmental science for the detection of various substances. Their selective binding properties make them suitable for use in sensors that can detect pollutants or toxins in water and soil .
Pharmacological Research
Given the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH, (3-Fluoro-2-formyl-4-methylphenyl)boronic acid could be studied for its pharmacokinetic properties and its potential as a prodrug that releases active compounds under specific conditions .
作用机制
安全和危害
未来方向
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
属性
IUPAC Name |
(3-fluoro-2-formyl-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRRBNLPJKNGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226002 | |
| Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2-formyl-4-methylphenyl)boronic acid | |
CAS RN |
1451391-40-4 | |
| Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



